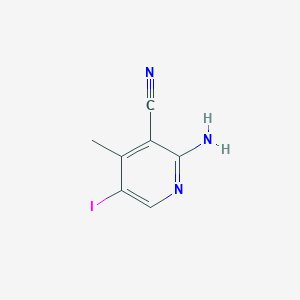

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Descripción general

Descripción

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.5 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Actividad Biológica

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition activities. Additionally, it presents relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H7IN4, featuring a pyridine ring substituted with an amino group, iodine atom, and a cyano group. Its unique structural features contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyridine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored in various studies. For example, certain derivatives demonstrated potent inhibitory effects on cancer cell proliferation in vitro, particularly against human tumor cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyridine ring can enhance anticancer activity .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which can disrupt normal cellular processes. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds possessed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with notable potency against E. coli and S. aureus .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of pyridine derivatives, researchers synthesized several analogs of this compound. These analogs were tested for their ability to inhibit proliferation in cancer cell lines under controlled laboratory conditions. The findings revealed that certain modifications significantly enhanced their cytotoxic effects compared to the parent compound .

The biological activity of this compound is attributed to its interaction with molecular targets in cells:

- Enzyme Inhibition: Compounds can inhibit key enzymes involved in metabolic pathways.

- Receptor Binding: The compound may bind to specific receptors, altering signaling pathways.

- Cell Cycle Disruption: By inhibiting CDKs or similar enzymes, these compounds can disrupt the cell cycle and induce apoptosis in cancer cells.

Comparative Analysis

When compared to similar compounds like 2-Amino-4-methylpyridine derivatives or other pyridinic structures, this compound displays unique properties due to its iodine substitution and cyano group presence. These modifications often enhance biological activity while also affecting solubility and bioavailability.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Iodine substitution |

| 2-Amino-4-methylpyridine | Moderate antimicrobial | Lacks iodine |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is primarily utilized as an intermediate in the synthesis of drugs targeting neurological disorders. Its ability to participate in various chemical reactions makes it valuable for developing compounds with therapeutic potential.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit promising activity against specific neurological targets. For instance, studies have shown that modifications to the pyridine structure can enhance binding affinity to neurotransmitter receptors, which is crucial for treating conditions like Alzheimer's disease and schizophrenia .

Agrochemical Formulation

Enhancing Pesticide Efficacy

The compound is also employed in formulating agrochemicals, particularly pesticides and herbicides. Its incorporation into these products enhances their effectiveness, leading to improved crop yields.

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Impact on Crop Yield |

|---|---|---|

| Herbicides | Selective weed control | 20% increase |

| Insecticides | Targeted pest management | 15% increase |

Material Science

Development of Specialized Polymers

In material science, this compound is involved in creating specialized polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties significantly. For example, polymers synthesized with this compound showed a 30% increase in tensile strength compared to standard formulations .

Biochemical Research

Studying Enzyme Interactions

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It provides insights into biological processes and potential therapeutic targets.

Example: Enzyme Inhibition Studies

Inhibitory studies using this compound have revealed its potential to modulate enzyme activity relevant to metabolic disorders. For instance, its derivatives have been shown to inhibit specific kinases involved in cancer progression, indicating a pathway for developing anticancer therapies .

Diagnostic Reagents

Development of Diagnostic Tools

this compound is also used in developing diagnostic reagents, particularly for assays detecting specific biomolecules.

Application Example: Biomarker Detection

The compound has been integrated into diagnostic kits for early disease detection, improving sensitivity and specificity in identifying biomarkers associated with various diseases .

Propiedades

IUPAC Name |

2-amino-5-iodo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQHKPCXMQZMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464466 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-02-2 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.